An In-depth Technical Guide to 1,1'-Hexamethylenebis(3,3-dimethylurea)
An In-depth Technical Guide to 1,1'-Hexamethylenebis(3,3-dimethylurea)
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,1'-Hexamethylenebis(3,3-dimethylurea), a molecule with a unique structure that suggests utility in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields who require a detailed understanding of this compound.
Introduction and Molecular Overview
1,1'-Hexamethylenebis(3,3-dimethylurea), with the CAS Number 20575-76-2, is a symmetrically substituted bis-urea.[1][2] Its structure features two N,N-dimethylurea moieties connected by a flexible hexamethylene linker. This combination of rigid urea groups, capable of forming strong hydrogen bonds, and a flexible aliphatic chain imparts a unique set of properties to the molecule. While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs are of significant interest. Bis-urea compounds are known for their ability to self-assemble into supramolecular polymers, and the hexamethylene linker provides a versatile scaffold that could be explored for the development of bivalent ligands or as a component in drug delivery systems.[3][4]
The molecular formula of 1,1'-Hexamethylenebis(3,3-dimethylurea) is C12H26N4O2, and it has a molecular weight of 258.36 g/mol .[5]
Caption: Chemical structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).
Physicochemical Properties
| Property | Value (1,1'-Hexamethylenebis(3,3-dimethylurea)) | Comparative Data (Analogues) |
| Molecular Formula | C12H26N4O2[1][2][5] | - |
| Molecular Weight | 258.36 g/mol [5] | - |
| Appearance | Likely a white crystalline solid | N,N-Dimethylurea: White crystalline solid[6] |
| Melting Point | Not reported | N,N-Dimethylurea: 182 °C[6]; 1,3-Dimethylurea: 101-104 °C |
| Boiling Point | Not reported | 1,3-Dimethylurea: 268-270 °C[7] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents. | N,N-Dimethylurea: Soluble in water, slightly soluble in alcohol[6]; 1,3-Dimethylurea: Soluble in water, ethanol, acetone, benzene, and ethyl acetate; insoluble in ether and gasoline. |
The presence of two polar urea groups suggests that intermolecular hydrogen bonding will play a significant role in its physical properties, likely resulting in a relatively high melting point for a molecule of its size. The hexamethylene chain will contribute to some lipophilicity.
Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)
A validated, step-by-step protocol for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is not explicitly published. However, based on general principles of urea synthesis, a plausible and efficient route involves the reaction of a diamine with an isocyanate or a carbamoyl chloride.[3][4][8] The following proposed synthesis is based on the reaction of hexamethylenediamine with a dimethylcarbamoyl chloride precursor, or alternatively, with dimethylamine and phosgene (or a phosgene equivalent).
Caption: Proposed workflow for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).
Experimental Protocol (Proposed)
Materials:
-
Hexamethylenediamine
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylcarbamoyl chloride (2.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 1,1'-Hexamethylenebis(3,3-dimethylurea) as a white solid.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The expected ¹H NMR spectrum would show characteristic peaks for the dimethylamino protons and the methylene protons of the hexamethylene chain. The IR spectrum should exhibit a strong carbonyl (C=O) absorption band characteristic of ureas.
Potential Applications in Research and Drug Development
While specific applications for 1,1'-Hexamethylenebis(3,3-dimethylurea) are not widely reported, its structure suggests several areas of potential utility, particularly in medicinal chemistry and material science.
-
Scaffold for Bivalent Ligands: The hexamethylene linker is a common choice for connecting two pharmacophores to create bivalent ligands. These ligands can simultaneously bind to two receptor sites, often leading to increased affinity, selectivity, and efficacy. The dimethylurea moieties could serve as attachment points for further chemical modification or as pharmacophoric elements themselves.
-
Linker in PROTACs and Molecular Glues: The field of targeted protein degradation is rapidly expanding. The structural characteristics of this molecule could be adapted for its use as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a scaffold for the discovery of novel molecular glues.
-
Polymer Chemistry and Material Science: Substituted ureas are used in the production of polymers and resins.[9] Bis-ureas, in particular, are known to form self-assembling supramolecular polymers through hydrogen bonding.[3][4] This property could be exploited in the development of hydrogels, responsive materials, or drug delivery matrices. A related compound, 1,1'-(4-methyl-m-phenylene)-bis[3,3 dimethylurea], is used in adhesives and as a curing agent.[10][11][12]
-
Intermediate in Chemical Synthesis: Similar to other substituted ureas like 1,3-dimethylurea, which is an intermediate in the synthesis of caffeine and theophylline, 1,1'-Hexamethylenebis(3,3-dimethylurea) could serve as a versatile starting material for the synthesis of more complex molecules.
Safety and Toxicology
No specific toxicological data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is available. Therefore, a cautious approach should be taken when handling this compound, and it should be treated as potentially hazardous until proven otherwise. General safety precautions for handling chemical reagents in a laboratory setting should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
For context, the related compound 1,3-dimethylurea has a low acute toxicity, with an oral LD50 in rats of approximately 4000 mg/kg.[13] However, it is important to note that the toxicological profile can vary significantly with substitution, and this data should not be directly extrapolated to 1,1'-Hexamethylenebis(3,3-dimethylurea). Some substituted ureas are used as herbicides, indicating that this class of compounds can possess biological activity.[8]
Conclusion
1,1'-Hexamethylenebis(3,3-dimethylurea) is a molecule with interesting structural features that suggest potential in various scientific fields. While a comprehensive characterization of its properties is lacking in the current literature, its synthesis is feasible through established chemical routes. Its potential as a scaffold for bivalent ligands, a component in supramolecular materials, and a versatile chemical intermediate warrants further investigation by researchers in drug discovery and material science. As with any novel compound, thorough characterization and safety evaluation are essential first steps for its future application.
References
-
ResearchGate. (2025-08-05). Synthesis of bis-urea derivatives 3a–g. [Link]
-
Colombani, O., & Bouteiller, L. (2004). Selective synthesis of non-symmetrical bis-ureas and their self-assembly. New Journal of Chemistry, 28(11), 1373-1382. [Link]
-
SciSpace. (2020-09-18). Selective synthesis of non-symmetrical bis-ureas and their self-assembly. [Link]
- Google Patents. (n.d.).
-
Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. [Link]
-
PubChem. (n.d.). N,N-Dimethylurea. [Link]
- Google Patents. (n.d.). US3661989A - Process for preparing certain substituted bis-ureas.
-
OECD SIDS. (2003-08-11). 1,3-Dimethylurea CAS N°: 96-31-1. [Link]
-
GSRS. (n.d.). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). [Link]
-
pharma-ingredients.com. (2026-01-04). Top 10 Uses of 1 1-Dimethylurea in Various Industries?. [Link]
-
CAS Common Chemistry. (n.d.). N,N′-Dimethylurea. [Link]
-
Cheméo. (n.d.). Chemical Properties of Urea, N,N'-dimethyl- (CAS 96-31-1). [Link]
-
Drugfuture.com. (n.d.). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). [Link]
-
Ataman Kimya. (n.d.). DIMETHYL UREA. [Link]
-
PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). [Link]
-
Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). Refine N,N'-Dimethyl Urea. [Link]
-
Wikipedia. (n.d.). Hexamethylenetetramine. [Link]
- Google Patents. (n.d.). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
-
PubChemLite. (n.d.). 3,3'-hexamethylenebis(1-methyl-1-phenylurea) (C22H30N4O2). [Link]
Sources
- 1. 20575-76-2|1,1'-(Hexane-1,6-diyl)bis(3,3-dimethylurea)|BLD Pharm [bldpharm.com]
- 2. hbgxchemical.com [hbgxchemical.com]
- 3. Selective synthesis of non-symmetrical bis-ureas and their self-assembly - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Quality Pharma Intermediates, Dimethylurea & Additives for Polymers | Purity & Performance Guaranteed [hbgxchemical.com]
- 10. US3661989A - Process for preparing certain substituted bis-ureas - Google Patents [patents.google.com]
- 11. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | Benchchem [benchchem.com]
- 13. asianpubs.org [asianpubs.org]
